[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
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Overview
Description
Sagittatoside C is a flavonoid compound isolated from the plant Herba Epimedii, which belongs to the Berberidaceae family. This compound is known for its various bioactive properties, including potential therapeutic effects in treating osteoporosis and other health conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sagittatoside C can be synthesized through the bioconversion of other related compounds found in Herba Epimedii. For instance, epimedin B and C can be converted into sagittatoside B and C, respectively, using specific enzymes that cleave the β-glucosidic linkages .
Industrial Production Methods
The industrial production of sagittatoside C involves the extraction and purification from Herba Epimedii. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Sagittatoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sagittatoside C can lead to the formation of quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Mechanism of Action
Sagittatoside C exerts its effects through various molecular targets and pathways. It has been shown to promote osteoblast differentiation by binding to and inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α). This inhibition leads to enhanced expression of collagen type I alpha 1 (COL1A1) protein, which is crucial for bone formation .
Comparison with Similar Compounds
Sagittatoside C is similar to other flavonoids found in Herba Epimedii, such as icariin, baohuoside I, and sagittatoside A and B. it is unique in its specific bioactive properties and molecular targets. For instance, while icariin and baohuoside I are also effective in promoting bone health, sagittatoside C has shown a stronger effect in certain experimental models .
List of Similar Compounds
- Icariin
- Baohuoside I
- Sagittatoside A
- Sagittatoside B
- Epimedin A, B, and C
Sagittatoside C stands out due to its unique molecular structure and specific bioactive effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUYZAEBBWPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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